{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is a complex organic compound that features a combination of piperazine, sulfonyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE typically involves multiple steps:
Formation of the Piperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents and strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Its piperazine moiety is a common feature in many drugs, suggesting that derivatives of this compound could exhibit interesting biological activities .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the sulfonyl and isoxazole groups suggests that it could interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, the compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is not fully understood. it is believed to interact with various molecular targets through its sulfonyl and isoxazole groups. These interactions could involve the inhibition of enzymes or the modulation of receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl group and have been studied for their antimicrobial activity.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and share some structural similarities with the isoxazole moiety.
Uniqueness
What sets {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE apart is its unique combination of functional groups
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S/c1-16-22(17(2)32-25-16)15-31-20-7-3-18(4-8-20)23(28)26-11-13-27(14-12-26)33(29,30)21-9-5-19(24)6-10-21/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURFJQOFOFVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.